molecular formula C15H25N5O3 B2519617 8-(3-Methoxypropylamino)-3-methyl-7-pentylpurine-2,6-dione CAS No. 867041-06-3

8-(3-Methoxypropylamino)-3-methyl-7-pentylpurine-2,6-dione

Cat. No. B2519617
M. Wt: 323.397
InChI Key: LCBIELIHMJEJOP-UHFFFAOYSA-N
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Description

The compound 8-(3-Methoxypropylamino)-3-methyl-7-pentylpurine-2,6-dione is a derivative of 1,3-dimethyl-3,7-dihydropurine-2,6-dione, which is a class of compounds known for their potential cardiovascular activities. The structure of this compound suggests that it may have interesting biological properties, as modifications on the purine ring system have been shown to affect cardiovascular activity, including antiarrhythmic and hypotensive effects, as well as adrenoreceptor affinities .

Synthesis Analysis

The synthesis of related compounds has been explored in the literature, where derivatives of 1,3-dimethyl-3,7-dihydropurine-2,6-dione have been synthesized and tested for various biological activities. For instance, a series of new 8-alkylamino derivatives with a 7-(2-hydroxy-3-aminopropyl) substituent were created and evaluated for their cardiovascular effects . Although the exact synthesis of 8-(3-Methoxypropylamino)-3-methyl-7-pentylpurine-2,6-dione is not detailed in the provided papers, similar synthetic routes could potentially be applied, involving the introduction of the methoxypropylamino and pentyl groups at the appropriate positions on the purine scaffold.

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial in determining their interaction with biological targets. The presence of various substituents on the purine core can significantly influence the molecule's affinity for different receptors. For example, compounds with a phenylpiperazine moiety have shown affinity for α1-receptors . The methoxypropylamino and pentyl groups in 8-(3-Methoxypropylamino)-3-methyl-7-pentylpurine-2,6-dione would likely contribute to its unique binding characteristics and biological activity profile.

Chemical Reactions Analysis

The reactivity of purine derivatives can be influenced by the substituents attached to the core structure. In the context of the provided data, the reactions of methyl 2-benzoylamino-3-dimethylaminopropenoate with various diketones to form fused pyranones have been described . Although this does not directly pertain to the compound , it highlights the potential for purine derivatives to undergo cyclization and other chemical transformations, which could be relevant for further chemical modifications of 8-(3-Methoxypropylamino)-3-methyl-7-pentylpurine-2,6-dione.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. While the specific properties of 8-(3-Methoxypropylamino)-3-methyl-7-pentylpurine-2,6-dione are not provided in the papers, related compounds have been synthesized and characterized . These properties are essential for understanding the compound's behavior in biological systems and for optimizing its pharmacokinetic profile.

Scientific Research Applications

Synthesis and Bioactivity Studies

Research on compounds similar to 8-(3-Methoxypropylamino)-3-methyl-7-pentylpurine-2,6-dione focuses on their synthesis and potential bioactivity. For instance, the study by Guihua et al. (2014) involved the synthesis of novel strobilurin derivatives containing the pyrrolidine-2,4-dione moiety, demonstrating visible fungicidal activity against various pathogens such as Rhizoctonia solani, Botrytis cinerea, and Fusarium graminearum (Guihua, Chu, Chen, & Yang, 2014).

Structural and Chemical Characterization

Nicolaides et al. (1993) explored the synthesis of 1-8H-Pyrano[3,2-g]benzoxazol-8-ones from 7-Methoxyimino-4-methylchromene-2,8-dione, highlighting the versatility of methoxyimino and methyl groups in chemical reactions, which may relate to the structural components of 8-(3-Methoxypropylamino)-3-methyl-7-pentylpurine-2,6-dione (Nicolaides, Bezergiannidou‐Balouctsi, Litinas, Malamidou-Xenikaki, Mentzafos, & Terzis, 1993).

Antimicrobial and Antitumoral Properties

The antimicrobial properties of related compounds have been studied, as seen in the work by Clark, Huford, and McChesney (1981), which focused on the metabolism of Primaquine by microorganisms, revealing the potential for generating metabolites with distinct properties (Clark, Huford, & McChesney, 1981). Additionally, Behforouz et al. (1996) synthesized novel quinolindiones with significant antitumor properties, suggesting the potential for related compounds like 8-(3-Methoxypropylamino)-3-methyl-7-pentylpurine-2,6-dione to possess similar bioactivities (Behforouz, Haddad, Cai, Arnold, Mohammadi, Sousa, & Horn, 1996).

Tyrosinase Inhibition and Aromatase Inhibition

The inhibition of enzymes such as tyrosinase and aromatase by similar compounds has been documented. Then et al. (2018) discussed the tyrosinase inhibition potency of phthalimide derivatives, providing insights into the potential applications of 8-(3-Methoxypropylamino)-3-methyl-7-pentylpurine-2,6-dione in dermatological conditions (Then, Kwong, Quah, Chidan Kumar, Chia, Wong, Chandraju, Karthick, Win, Sulaiman, Hashim, & Ooi, 2018). Hartmann and Batzl (1986) explored the synthesis and evaluation of mammary tumor inhibiting activity of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones, highlighting the potential for cancer treatment applications (Hartmann & Batzl, 1986).

Future Directions

The study of novel purine derivatives is a vibrant field of research, given their importance in biological systems. Future research could explore the potential biological activities of this compound .

properties

IUPAC Name

8-(3-methoxypropylamino)-3-methyl-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O3/c1-4-5-6-9-20-11-12(19(2)15(22)18-13(11)21)17-14(20)16-8-7-10-23-3/h4-10H2,1-3H3,(H,16,17)(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBIELIHMJEJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1NCCCOC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-Methoxypropylamino)-3-methyl-7-pentylpurine-2,6-dione

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